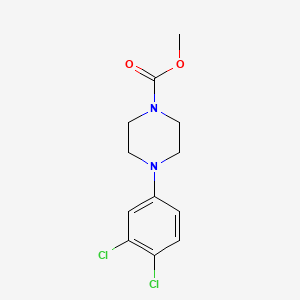
methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate (MDPC) is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research as a reference standard and as a starting material for the synthesis of other compounds. MDPC has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various receptors and enzymes in the body. methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to bind to the serotonin receptor and the dopamine transporter, which are involved in the regulation of mood and behavior. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to possess anticonvulsant activity and to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds with similar biological activities. It is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has several limitations as well. It is highly toxic and must be handled with extreme care. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate. One area of interest is the development of new derivatives of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the exact mechanism of action of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the safety and efficacy of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate involves the reaction of 3,4-dichlorophenylpiperazine with methyl chloroformate in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the phenyl ring with the methyl ester group, resulting in the formation of methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate. The purity of the synthesized compound can be determined by various analytical techniques, including HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been widely used in scientific research as a reference standard and as a starting material for the synthesis of other compounds. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate has been shown to exhibit a wide range of biological activities, including antifungal, antitumor, and anticonvulsant effects.
Propriétés
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-18-12(17)16-6-4-15(5-7-16)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLXHUWMCABPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3,4-dichlorophenyl)-1-piperazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
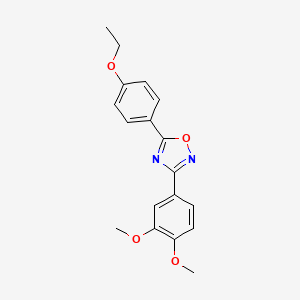
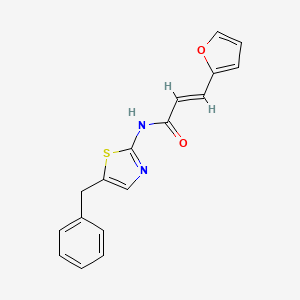
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)
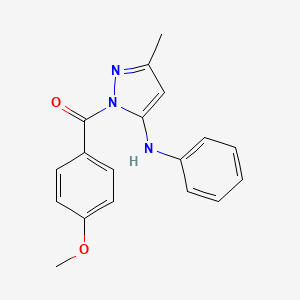
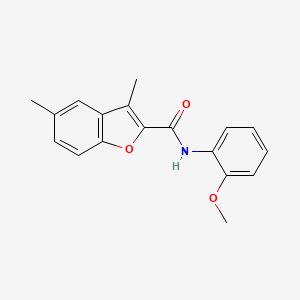
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
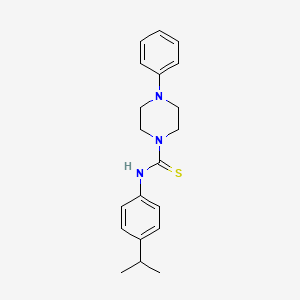
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
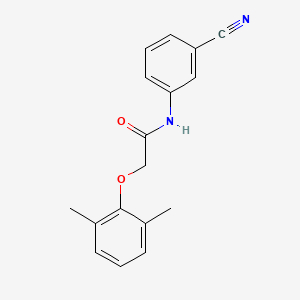
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)